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Compound of Interest

4-Amino-3-methyl-1H-pyrazole-5-
Compound Name:
carboxylic acid

Cat. No.: B1267649

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry,
demonstrating significant potential in the development of targeted therapies. Its unique
chemical properties allow for versatile substitutions, leading to the design of potent and
selective inhibitors for a range of therapeutic targets, particularly protein kinases. This technical
guide provides an in-depth overview of the key therapeutic targets of 4-amino-pyrazole
derivatives, focusing on Janus kinases (JAKS), Fibroblast Growth Factor Receptors (FGFRS),
Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinases (CDKSs).

Key Therapeutic Targets and Quantitative Data

The 4-amino-pyrazole core has been successfully utilized to develop inhibitors for several
critical kinase families implicated in cancer, inflammation, and autoimmune diseases. The
following tables summarize the in vitro inhibitory activities of representative 4-amino-pyrazole

derivatives against these key targets.

Table 1: Inhibitory Activity of 4-Amino-Pyrazole Derivatives against Janus Kinases (JAKS)
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Compound Target

IC50 (nM)

Assay Type Reference

Compound 17m JAK1

670

In vitro kinase

[1]

assay

In vitro kinase

JAK?2 98 [1]
assay
In vitro kinase
JAK3 39 [1]
assay
In vitro kinase
Compound 3f JAK1 3.4 [2]
assay
In vitro kinase
JAK?2 2.2 [2]
assay
In vitro kinase
JAK3 3.5 [2]
assay
o In vitro kinase
Ruxolitinib JAK1 3.3 [2]
assay
In vitro kinase
JAK2 2.8 [2]
assay
Gandotinib Potent JAK2
JAK2 - o
(LY2784544) inhibitor

Table 2: Inhibitory Activity of 4-Amino-Pyrazole Derivatives against Fibroblast Growth Factor

Receptors (FGFRS)
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Compound Target IC50 (nM) Assay Type Reference
Irreversible In vitro kinase
TAS-120 FGFR1-4 o
inhibitor assay
In vitro kinase
Compound 60 FGFR4 75.3 [3]
assay
In vitro kinase
FGFR1 >50,000 [3]
assay
In vitro kinase
FGFR2 35,482 [3]
assay
In vitro kinase
FGFR3 >30,000 [3]

assay

Table 3: Inhibitory Activity of 4-Amino-Pyrazole Derivatives against Bruton's Tyrosine Kinase

(BTK)
Compound Target IC50 (nM) Assay Type Reference
In vitro kinase
Compound 29 BTK 2.1
assay
In vitro kinase
Compound 30 BTK 32
assay
o In vitro kinase
Ibrutinib BTK 0.5
assay
o In vitro kinase
Acalabrutinib BTK 5

assay

Table 4: Inhibitory Activity of 4-Amino-Pyrazole Derivatives against Cyclin-Dependent Kinases

(CDKs)
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Compound Target IC50 (nM) Assay Type Reference
In vitro kinase
Compound 8t CDK2 0.719
assay
In vitro kinase
CDK4 0.770
assay
In vitro kinase
AT7519 CDK1 210

assay

In vitro kinase

CDK2 47

assay

In vitro kinase
CDK4 100

assay

In vitro kinase
CDK5 130

assay

In vitro kinase
CDK9 130

assay

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these therapeutic targets is crucial for
rational drug design and development. The following diagrams, generated using the DOT
language, illustrate the key signaling cascades inhibited by 4-amino-pyrazole derivatives.

Janus Kinase (JAK) - Signal Transducer and Activator of
Transcription (STAT) Pathway

The JAK-STAT pathway is a critical signaling cascade that transmits information from
extracellular cytokine signals to the nucleus, regulating genes involved in immunity,
proliferation, differentiation, and apoptosis.[4] Dysregulation of this pathway is implicated in
various autoimmune diseases and cancers.[2] 4-amino-pyrazole-based JAK inhibitors act by
competing with ATP for the binding site in the kinase domain of JAKSs, thereby preventing the
phosphorylation and activation of STAT proteins.[1]
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Click to download full resolution via product page

JAK-STAT Signaling Pathway Inhibition

Fibroblast Growth Factor Receptor (FGFR) Signaling
Pathway

FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation,
differentiation, migration, and angiogenesis. Aberrant FGFR signaling is a key driver in various
cancers. 4-amino-pyrazole-based FGFR inhibitors block the kinase activity of the receptor,
thereby inhibiting downstream signaling cascades such as the RAS-MAPK and PI3K-AKT

pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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